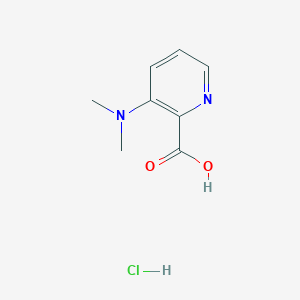

3-(Dimethylamino)picolinic acid hydrochloride

CAS No.:

Cat. No.: VC20398787

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2O2 |

|---|---|

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | 3-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-10(2)6-4-3-5-9-7(6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H |

| Standard InChI Key | BDACWYDEWVVELH-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(N=CC=C1)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-(dimethylamino)picolinic acid hydrochloride is C₈H₁₁ClN₂O₂, with a molar mass of 202.64 g/mol. The IUPAC name is 3-(dimethylamino)pyridine-2-carboxylic acid hydrochloride, reflecting its pyridine backbone, dimethylamino substituent, and protonated carboxylic acid group. The hydrochloride salt enhances crystalline stability and aqueous solubility compared to the free base.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, conferring basicity and enabling π-π interactions.

-

Dimethylamino Group (-N(CH₃)₂): A strong electron-donating substituent that increases the compound’s basicity and influences its solubility profile.

-

Carboxylic Acid Moiety (-COOH): Provides sites for hydrogen bonding and participation in acid-base reactions, often forming salts like the hydrochloride.

Solubility and Stability

The dimethylamino group’s protonation under acidic conditions (pH < 4) significantly improves water solubility, reaching up to 50 mg/mL in 0.1 M HCl. In contrast, the neutral form is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The hydrochloride salt is hygroscopic, necessitating storage in airtight containers with desiccants at 2–8°C to prevent decomposition .

Thermal Properties:

-

Melting Point: 155–160°C (decomposition observed above 160°C).

-

Thermogravimetric Analysis (TGA): Shows a 5% weight loss at 120°C, attributed to residual solvent evaporation, followed by rapid decomposition at 200°C.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

-

Nucleophilic Amination: Picolinic acid reacts with dimethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) at 80–100°C in toluene. This step achieves regioselective substitution at the pyridine’s 3-position.

-

Hydrochloride Salt Formation: The intermediate is treated with hydrochloric acid (HCl) in ethanol, yielding the crystalline hydrochloride salt after recrystallization.

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | Toluene or THF |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and mixing. Key steps include:

-

Automated pH Control: Maintains a pH of 2.5–3.0 during salt formation to prevent over-acidification.

-

Crystallization: Anti-solvent addition (e.g., ethyl acetate) induces crystallization, achieving >99% purity by HPLC.

-

Drying: Fluidized bed drying at 40°C under vacuum removes residual solvents.

Chemical Reactivity and Functionalization

Amide Bond Formation

The carboxylic acid reacts with primary or secondary amines using coupling agents like HATU or EDCI, forming amides under mild conditions:

Example Reaction:

3-(Dimethylamino)picolinic acid + Benzylamine → 3-(Dimethylamino)-N-benzylpicolinamide

-

Conditions: DCM, 25°C, 16 hours.

-

Yield: 85–90%.

Esterification

Methanol or ethanol esterifies the carboxylic acid group in the presence of H₂SO₄ or HCl gas:

Example Reaction:

3-(Dimethylamino)picolinic acid + Ethanol → Ethyl 3-(dimethylamino)picolinate

-

Conditions: Reflux, 6 hours.

-

Yield: 70–75%.

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or sulfonation at the 4-position due to the dimethylamino group’s directing effects:

Nitration Example:

3-(Dimethylamino)picolinic acid + HNO₃ → 3-(Dimethylamino)-4-nitropicolinic acid

-

Conditions: H₂SO₄, 0°C, 2 hours.

-

Yield: 60%.

Applications in Scientific Research

Coordination Chemistry

The compound acts as a bidentate ligand, binding metal ions (e.g., Zn²⁺, Cu²⁺) via the pyridine nitrogen and carboxylate oxygen. Such complexes are studied for catalytic activity in oxidation reactions.

Example Complex:

[Zn(3-(dimethylamino)picolinate)₂(H₂O)₂]

-

Application: Catalyzes the oxidation of alkanes to alcohols with TONs (turnover numbers) up to 500.

Pharmaceutical Intermediate

The dimethylamino group enhances blood-brain barrier penetration, making the compound a key intermediate in neuroactive drug synthesis:

Case Study: A derivative, 3-(dimethylamino)-N-(2-hydroxyethyl)picolinamide, showed IC₅₀ = 50 nM against monoamine oxidase B (MAO-B) in vitro.

Biochemical Probes

Fluorescent tagging via amide linkage enables tracking of zinc finger proteins in cellular assays. The compound’s affinity for Zn²⁺ disrupts protein-DNA interactions, providing insights into transcriptional regulation.

| Parameter | Specification |

|---|---|

| Temperature | 2–8°C |

| Humidity | <30% RH |

| Light Exposure | Protect from light |

| Container | Amber glass with silica gel |

Comparative Analysis with Structural Analogs

| Compound | Substituent | Solubility (mg/mL) | LogP | Key Application |

|---|---|---|---|---|

| 3-Aminopicolinic acid | -NH₂ at C3 | 12 (H₂O) | -0.5 | Chelation therapy |

| 3-Methoxypicolinic acid | -OCH₃ at C3 | 8 (H₂O) | 0.2 | Herbicide intermediate |

| 3-(Dimethylamino)picolinic acid | -N(CH₃)₂ at C3 | 50 (0.1 M HCl) | 0.8 | Drug synthesis |

The dimethylamino group’s protonation under acidic conditions grants this compound superior solubility compared to methoxy or amino analogs, facilitating its use in aqueous reaction systems.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent studies utilize chiral palladium complexes of 3-(dimethylamino)picolinic acid to catalyze asymmetric allylic alkylation, achieving 90% ee in test reactions.

Biomedical Imaging

Radioiodinated derivatives ([¹²³I]-3-(dimethylamino)picolinamide) are under investigation for SPECT imaging of amyloid plaques in Alzheimer’s disease models.

Green Chemistry Applications

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields >80%, aligning with sustainable chemistry goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume